molecular formula C15H13ClFN3OS B4181171 3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide

Cat. No.: B4181171
M. Wt: 337.8 g/mol
InChI Key: WFGSMGOBPKPFHM-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide is a synthetic compound that features a benzothiophene core, substituted with chloro and fluoro groups, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiophene core, followed by the introduction of chloro and fluoro substituents. The imidazole moiety is then attached via a propyl linker. Common reagents used in these steps include halogenating agents, coupling reagents, and protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include halogenating agents (e.g., N-chlorosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted benzothiophene derivatives, while oxidation of the imidazole moiety can produce imidazole N-oxides .

Scientific Research Applications

3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in proteins, modulating their activity. The benzothiophene core and its substituents can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide: shares structural similarities with other benzothiophene derivatives and imidazole-containing compounds.

    Clemizole: An antihistaminic agent with an imidazole ring.

    Omeprazole: An antiulcer drug with a benzimidazole core

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .

Properties

IUPAC Name

3-chloro-4-fluoro-N-(3-imidazol-1-ylpropyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3OS/c16-13-12-10(17)3-1-4-11(12)22-14(13)15(21)19-5-2-7-20-8-6-18-9-20/h1,3-4,6,8-9H,2,5,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGSMGOBPKPFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NCCCN3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide
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3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide
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3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide
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3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide
Reactant of Route 5
3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide
Reactant of Route 6
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3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide

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